4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide
CAS No.:
Cat. No.: VC14998942
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
![4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide -](/images/structure/VC14998942.png)
Specification
Molecular Formula | C19H22N2O2 |
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Molecular Weight | 310.4 g/mol |
IUPAC Name | 4-phenyl-N-(2-pyridin-4-ylethyl)oxane-4-carboxamide |
Standard InChI | InChI=1S/C19H22N2O2/c22-18(21-13-8-16-6-11-20-12-7-16)19(9-14-23-15-10-19)17-4-2-1-3-5-17/h1-7,11-12H,8-10,13-15H2,(H,21,22) |
Standard InChI Key | SNCNDMSHPJLFGO-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₂₂N₂O₂, with a systematic IUPAC name of 4-phenyl-N-[2-(pyridin-4-yl)ethyl]oxane-4-carboxamide . Key structural components include:
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A tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a phenyl group.
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A carboxamide linkage connecting the oxane core to a 2-(pyridin-4-yl)ethyl side chain.
The SMILES notation O=C(NCCC1=CC=NC=C1)C1(C2=CC=CC=C2)CCOCC1 clarifies connectivity , while the InChIKey BCNDMSQOSOIGPP-UHFFFAOYSA-N provides a unique identifier for databases .
Stereochemistry and Conformational Analysis
X-ray crystallography data for closely related analogs (e.g., tetrahydro-2H-pyran-4-carboxamide derivatives) reveal chair conformations for the oxane ring, stabilized by intramolecular hydrogen bonding between the amide NH and pyran oxygen . Substitution at the 4-position introduces steric hindrance, potentially influencing binding affinity in biological systems.
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is synthesized via amide coupling between 4-phenyltetrahydro-2H-pyran-4-carboxylic acid and 2-(pyridin-4-yl)ethylamine. Key steps include:
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Activation of the carboxylic acid using coupling agents like HATU or EDCl.
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Nucleophilic attack by the amine, facilitated in polar aprotic solvents (e.g., DMF or DMPU) at elevated temperatures (150°C) .
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Purification via column chromatography or recrystallization.
Yield optimization strategies emphasize steric shielding of the oxane ring to prevent side reactions .
Physicochemical Profile
The compound’s high solubility and moderate lipophilicity suggest favorable bioavailability, though in vivo pharmacokinetic studies are lacking .
Biological Activity and Mechanisms
Kinase Inhibition
Analogous compounds (e.g., N-(4-aminophenyl)tetrahydro-2H-pyran-4-carboxamide) demonstrate kinase inhibitory activity, particularly against PIM1 and CDK2 . Molecular docking studies propose that the carboxamide group forms hydrogen bonds with ATP-binding pockets, while the aryl groups enhance hydrophobic interactions .
Hazard Code | Risk Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315 | Causes skin irritation | Wear protective gloves |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Ensure adequate ventilation |
Data aggregated from safety sheets indicate moderate toxicity, necessitating handling in fume hoods with PPE .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a building block for:
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Antiparasitic agents: Analog optimization to enhance selectivity for protozoan targets.
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Kinase inhibitors: Structural modifications to improve potency against oncology-related kinases .
Material Science
Its rigid oxane core and aromatic substituents make it a candidate for liquid crystal development, though this remains unexplored .
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